7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one
Overview
Description
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family.
Mechanism of Action
Target of Action
Related compounds have been found to inhibit dipeptidyl peptidase-4 (dpp4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
If it acts similarly to related compounds, it may bind to its target enzyme and inhibit its activity . This inhibition could lead to changes in the biochemical pathways related to the target.
Biochemical Pathways
If it inhibits dpp4 like its related compounds, it could affect the incretin system, which is involved in insulin secretion and glucose homeostasis .
Pharmacokinetics
A related compound has been reported to have excellent pharmacokinetic profiles and in vivo efficacy . This suggests that 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one could also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
If it acts as a dpp4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, leading to better control of blood glucose levels .
Biochemical Analysis
Biochemical Properties
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in the formation of this heterocyclic moiety . The nature of these interactions is complex and involves various chemosynthetic methodologies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one can be achieved through various synthetic routes. Common methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions typically involve the condensation of an aldehyde or ketone with an amine to form the imidazo[1,2-a]pyrimidine core.
Intramolecular Cyclizations: This method involves the cyclization of a precursor molecule to form the heterocyclic ring system.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs due to its potential biological activities.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Materials Science: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Industry: It is used in the synthesis of various industrial chemicals and as a catalyst in certain reactions.
Comparison with Similar Compounds
7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: This compound has a different arrangement of the nitrogen atoms and exhibits different chemical properties.
Imidazo[1,2-a]pyrazine: This compound has an additional nitrogen atom in the ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMBVGOMSXDFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CN=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327516 | |
Record name | 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39567-76-5 | |
Record name | 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.